molecular formula ClH6LiO7 B7884978 lithium;perchlorate;trihydrate

lithium;perchlorate;trihydrate

Cat. No. B7884978
M. Wt: 160.5 g/mol
InChI Key: JAWYRNYHJJDXHX-UHFFFAOYSA-M
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Patent
US09090979B2

Procedure details

In the process (IV), lithium carbonate (Li2CO3) is added to an aqueous solution of perchloric acid, and lithium perchlorate is synthesized through a neutralization reaction. In addition, the aqueous solution of lithium perchlorate synthesized by the neutralization reaction is evaporated and crystallized so as to obtain lithium perchlorate trihydrate. The neutralization reaction in the process (IV) is expressed by the following chemical equation (E). 2HClO4+Li2CO3→2LiClO4+CO2+H2O  (D)
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Li+:5].[Li+].[Cl:7]([OH:11])(=[O:10])(=[O:9])=[O:8].Cl([O-])(=O)(=O)=[O:13].[Li+]>>[OH2:2].[OH2:8].[OH2:13].[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Li+:5] |f:0.1.2,4.5,6.7.8.9.10|

Inputs

Step One
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized through a neutralization reaction
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
crystallized so as

Outcomes

Product
Name
Type
product
Smiles
O.O.O.Cl(=O)(=O)(=O)[O-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09090979B2

Procedure details

In the process (IV), lithium carbonate (Li2CO3) is added to an aqueous solution of perchloric acid, and lithium perchlorate is synthesized through a neutralization reaction. In addition, the aqueous solution of lithium perchlorate synthesized by the neutralization reaction is evaporated and crystallized so as to obtain lithium perchlorate trihydrate. The neutralization reaction in the process (IV) is expressed by the following chemical equation (E). 2HClO4+Li2CO3→2LiClO4+CO2+H2O  (D)
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Li+:5].[Li+].[Cl:7]([OH:11])(=[O:10])(=[O:9])=[O:8].Cl([O-])(=O)(=O)=[O:13].[Li+]>>[OH2:2].[OH2:8].[OH2:13].[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Li+:5] |f:0.1.2,4.5,6.7.8.9.10|

Inputs

Step One
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is synthesized through a neutralization reaction
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
crystallized so as

Outcomes

Product
Name
Type
product
Smiles
O.O.O.Cl(=O)(=O)(=O)[O-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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